N-(Methoxymethyl)-3-methylaniline
Description
Properties
CAS No. |
88919-93-1 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(methoxymethyl)-3-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(6-8)10-7-11-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
OYTUQPYZLMSYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCOC |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Condensation
The most direct route involves reacting 3-methylaniline with formaldehyde and methanol under basic conditions. This method, adapted from analogous benzylamine syntheses, proceeds via nucleophilic attack of the amine on formaldehyde, followed by methoxylation.
In a representative procedure, 3-methylaniline (1.0 mol) is dissolved in anhydrous methanol (3.0 mol) and cooled to 0°C under nitrogen. Aqueous formaldehyde (37%, 1.5 mol) is added dropwise, maintaining temperatures below 5°C to suppress oligomerization. Potassium carbonate (1.2 mol) is introduced in batches to deprotonate the intermediate hemiaminal, driving the reaction toward N-(methoxymethyl) product. Post-reaction, the mixture is filtered, and the organic layer undergoes vacuum distillation to isolate N-(methoxymethyl)-3-methylaniline as a colorless liquid.
Critical parameters:
- Temperature control : Excess exothermicity at >10°C promotes N,N-dimethylation.
- Base selection : Anhydrous K2CO3 outperforms NaOH due to milder basicity, reducing hydrolysis.
- Stoichiometry : A 1:1.5:3 molar ratio (aniline:formaldehyde:methanol) maximizes mono-methoxymethylation.
Yields typically range from 44% to 73%, contingent on distillation efficiency.
Reductive Amination with Paraformaldehyde
Catalytic Hydrogenation
Paraformaldehyde serves as a solid formaldehyde equivalent in reductive amination. A patent detailing N-methyl-4-methoxyaniline synthesis provides transferable insights:
- Imine formation : 3-Methylaniline reacts with paraformaldehyde (0.9 eq) in DMF at 120°C under N2, forming the Schiff base.
- Hydrogenation : Raney nickel (2–15 wt%) catalyzes H2 uptake (0.2–1.5 MPa) at 50–120°C, reducing the imine to this compound.
Advantages:
- Reduced oligomerization : Paraformaldehyde’s controlled decomposition minimizes crosslinking.
- Scalability : Continuous H2 pressure systems accommodate industrial batch processing.
Limitations:
- Over-reduction : Prolonged H2 exposure risks C-N bond cleavage, necessitating precise endpoint detection via pressure stabilization.
Iridium-Catalyzed N-Methylation with Methanol
Homogeneous Catalysis
A Cs2CO3-assisted iridium(I) complex (0.5 mol%) enables direct N-methoxymethylation using methanol as both solvent and methoxy donor. Key steps:
- Catalyst activation : [Ir(cod)Cl]2 precursor reacts with phosphine ligands (e.g., PPh3) in situ.
- Methanol activation : Cs2CO3 (50 mol%) abstracts α-H from methanol, generating formaldehyde equivalents.
- C-N coupling : 3-Methylaniline undergoes sequential methylation and methoxylation at 150°C for 5 h.
Performance metrics:
- Substrate tolerance : Electron-donating groups (e.g., 3-methyl) enhance conversion (>95%) versus electron-withdrawing substituents.
- Selectivity : Competing N-methylation is suppressed by limiting methanol to 1.5 equivalents.
Comparative Analysis of Methodologies
Purification and Isolation Strategies
Vacuum Fractional Distillation
Crude product is distilled under reduced pressure (0.5 mmHg) with a Vigreux column. The target compound elutes at 77–80°C as a low-viscosity liquid. Impurities include residual methanol (bp 64.7°C) and N,N-bis(methoxymethyl) derivatives (bp >110°C).
Solvent Extraction
A biphasic system (toluene/water) partitions unreacted 3-methylaniline (aqueous phase) from the lipophilic product. Addition of NaCl (20 wt%) improves phase separation by salting-out.
Chemical Reactions Analysis
Types of Reactions: N-(Methoxymethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated anilines
Scientific Research Applications
N-(Methoxymethyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)-3-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can act as a protecting group, temporarily modifying the reactivity of the amine group. This allows for selective reactions to occur at other functional groups within the molecule. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-(Methoxymethyl)-3-methylaniline with analogous compounds, emphasizing substituent-driven differences:
Reactivity Trends :
- The methoxymethyl group enhances stability against hydrolysis compared to N-methyl or N-alkyl derivatives.
- Electron-donating groups (e.g., -CH₃) increase aromatic ring reactivity in electrophilic substitutions, while electron-withdrawing groups (e.g., -Cl, -F) direct reactions to specific positions .
Research Findings and Trends
- Electronic Effects : Methoxymethyl substituents improve thermal stability compared to N-methyl analogs, as evidenced by higher decomposition temperatures in thermogravimetric analyses .
- Biological Activity : Fluorinated analogs (e.g., N-(2-Fluorobenzyl)-3-methylaniline) exhibit enhanced bioavailability and receptor binding in pharmaceutical screens .
- Environmental Impact : Methoxymethyl derivatives show lower aquatic toxicity than chlorinated counterparts, making them preferable in agrochemical formulations .
Q & A
Q. What safety protocols are critical when handling N-(Methoxymethyl)-3-methylaniline in laboratory settings?
this compound requires stringent safety measures due to its classification as a skin/eye irritant (Category 2) and specific organ toxicity (Category 3). Key protocols include:
- Use of negative-pressure ventilation or fume hoods to minimize inhalation risks.
- Mandatory PPE: Nitrile gloves, lab coats, and safety goggles.
- Immediate decontamination of spills with inert adsorbents (e.g., vermiculite) to prevent environmental release.
- Post-handling skin washing with soap and water, as residual exposure may cause delayed irritation .
Q. What synthetic methodologies are effective for preparing this compound, and how can yields be improved?
A common route involves condensation reactions between 3-methylaniline and methoxymethylating agents (e.g., methoxymethyl chloride). Optimization strategies include:
- Catalytic use of molecular sieves (0.4 nm) to absorb by-products like water, shifting equilibrium toward product formation.
- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity fractions.
- Temperature control (60–80°C) to balance reaction rate and side-product formation. Yields up to 62% have been reported for analogous ferrocene derivatives .
Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
- GC-MS for volatile derivatives (e.g., silylated forms) to confirm molecular ion peaks (e.g., m/z 165 for the parent amine).
- Reference standards (e.g., nitroaniline analogs) can be used for calibration, as seen in explosive analysis methods .
Advanced Research Questions
Q. How can environmental factors influence the stability and reactivity of this compound?
- Temperature : Elevated temperatures (>100°C) may accelerate hydrolysis of the methoxymethyl group, requiring inert atmospheres (N₂/Ar) for high-temperature reactions.
- pH : Acidic conditions (pH < 4) protonate the amine, reducing nucleophilicity; basic conditions (pH > 9) may degrade the methoxymethyl moiety.
- Additives : Lithium chloride (LiCl) has been shown to stabilize similar methoxyalkyl amines by reducing intermolecular aggregation .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Multi-dimensional NMR (e.g., HSQC, HMBC) to distinguish overlapping signals in crowded aromatic regions.
- X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π–π stacking). For example, crystal structures of related N-arylbenzisothiazoles revealed key packing motifs .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict IR and NMR spectra, cross-referenced with experimental data .
Q. How can computational models predict the supramolecular behavior of this compound in host-guest systems?
- Molecular dynamics (MD) simulations can model solvent effects (e.g., polarity, H-bonding capacity) on self-assembly.
- Docking studies with cyclodextrins or calixarenes to assess inclusion complex stability.
- Electrostatic potential maps identify reactive sites for functionalization (e.g., methoxymethyl group as a hydrogen-bond acceptor) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
